5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide
Description
Properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIYEPLNKHOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=S)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405143 | |
| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-34-5 | |
| Record name | 5-Amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20271-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111591 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020271345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3+2] Cycloaddition Mechanism
The triazole core is constructed via a [3+2] cycloaddition between benzyl azide and a nitrile-containing precursor. This reaction proceeds under basic conditions, forming the 1,2,3-triazole ring while simultaneously introducing substituents at the 1- and 4-positions.
Reaction equation:
$$
\text{Benzyl azide} + \text{R-CN} \xrightarrow{\text{Base}} \text{5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide} + \text{Byproducts}
$$
Catalytic Systems and Conditions
Two primary catalytic methods are employed:
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Sodium ethoxide | 0°C → 40°C, anhydrous ethanol, 4 h reaction time | 68–72% | |
| Cesium carbonate | Room temperature, acetonitrile, 2–24 h reaction time | 65–70% |
The choice between stoichiometric sodium ethoxide and catalytic cesium carbonate depends on scalability needs. The latter reduces base consumption by 80%, making it industrially preferable.
Optimization of the Carbothioamide Functionality
Precursor Modification
The carbothioamide group (-C(=S)-NH2) is introduced via two approaches:
Direct cycloaddition using thiocyanate derivatives :
Substituting nitriles with thiocyanates (R-SCN) in the cycloaddition reaction directly yields thioamide products. However, thiocyanates are less reactive than nitriles, requiring elevated temperatures (60–80°C) and extended reaction times (12–18 h).Post-cycloaddition thionation :
Converting a pre-formed carboxamide intermediate to carbothioamide using phosphorus pentasulfide (P2S5) or Lawesson’s reagent:
$$
\text{R-C(=O)-NH2} \xrightarrow{\text{P2S5, toluene}} \text{R-C(=S)-NH2}
$$
This method achieves 85–90% conversion but introduces additional purification steps.
Industrial-Scale Production Considerations
Reaction Parameter Optimization
Key parameters for scaling include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature control | Ice baths, manual monitoring | Jacketed reactors, automated systems |
| Solvent volume | 10 mL/g substrate | 3–5 mL/g substrate |
| Catalyst recovery | Not feasible | 70–80% recovery via filtration |
Cesium carbonate’s catalytic nature reduces waste generation, aligning with green chemistry principles.
Purity Control Measures
- Crystallization : Ethanol-water mixtures (3:1 v/v) achieve >98% purity.
- Chromatography : Reserved for pharmaceutical-grade material, using silica gel with ethyl acetate/hexane gradients.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH) shows a single peak at 7.2 min, confirming >99% purity in optimized batches.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole compounds
Scientific Research Applications
Scientific Research Applications of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide
This compound is a heterocyclic compound belonging to the 1,2,3-triazole class, which has garnered interest for its versatile applications in chemistry, biology, medicine, and industry. The presence of the carbothioamide group imparts unique chemical and biological properties, enhancing its ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry.
Chemistry
This compound serves as a fundamental building block in synthesizing complex molecules. Its triazole ring acts as a versatile scaffold for developing new chemical entities. The synthesis typically involves a cycloaddition reaction of benzyl azide with cyanoacetamide in the presence of sodium in ethanol.
Types of Reactions:
- Oxidation: Can undergo oxidation, forming various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can convert it into corresponding amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
- Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Biological Activity:
- Exhibits potent activity against the protozoan parasite Trypanosoma cruzi, which is responsible for Chagas disease.
- Demonstrates significant suppression of parasite burden in mouse models.
Medicine
The compound has shown promise as a potential therapeutic agent in medicinal chemistry. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Structure-Activity Relationships (SAR):
| Substituent Effects | Ligand Efficiency |
|---|---|
| The nature of substituents at the para-position of the benzyl ring significantly influenced activity. | High (LE = 0.35) |
| Replacing a thiomethyl group with an isopropyl group improved potency by tenfold (pEC50 = 7.4). |
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes and other proteins. This binding can inhibit the activity of enzymes, leading to various biological effects .
Comparison with Similar Compounds
The following section provides a detailed comparison of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide with structurally related compounds, focusing on substituents, functional groups, spectral data, and synthesis.
Structural and Functional Group Variations
Carboxamide vs. Carbothioamide Derivatives
- 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 4342-08-9) Functional Group: Carboxamide (-C(=O)NH₂). Key Data:
- Molecular Weight: 217.23 g/mol .
- NMR (DMSO-d6): δ 5.41 (s, 2H, CH₂), 6.38 (s, 2H, NH₂), 7.08–7.37 (aromatic H) .
Hazards: H302 (harmful if swallowed), H312 (harmful in contact with skin) .
- 5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carbothioamide (Compound 3a) Functional Group: Carbothioamide (-C(=S)NH₂). Substituent: 4-Bromobenzyl. Key Data:
- Yield: 91% .
- Melting Point: 80–82°C .
- IR (KBr): 3355 cm⁻¹ (NH₂), 3310 cm⁻¹ (NH₂) .
NMR (DMSO-d6): δ 5.38 (s, 2H, CH₂), 6.48 (s, 2H, NH₂), 7.23–7.65 (aromatic H) .
Comparison :
Substituted Benzyl Derivatives
- 5-Amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899974-10-8) Substituents: 2-Chlorobenzyl, thienylmethyl. Key Data:
- Molecular Weight: 347.80 g/mol .
Structural Impact: The chloro and thienyl groups enhance lipophilicity and may influence receptor binding in medicinal applications .
- 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS Discontinued) Functional Group: Carbonitrile (-CN). Key Data:
- Discontinued due to synthesis challenges .
- The electron-withdrawing cyano group reduces basicity compared to carboxamide/carbothioamide analogs.
Carboxylic Acid and Ester Derivatives
- 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid Functional Group: Carboxylic acid (-COOH). Key Data:
Intermediate for amide/ester derivatives via decarboxylative coupling .
- Methyl 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate Functional Group: Methyl ester (-COOCH₃). Key Data:
- Synthesized via esterification of the carboxylic acid .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula C₁₀H₉BrN₅S.
Biological Activity
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide is a compound of significant interest due to its potential therapeutic applications, particularly in treating parasitic infections such as Chagas disease. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by its unique triazole ring structure, which is crucial for its biological activity. The chemical formula is , and it features both amino and benzyl groups that enhance its interactions with biological targets.
Research indicates that this compound exhibits potent activity against the protozoan parasite Trypanosoma cruzi, responsible for Chagas disease. The compound was identified through phenotypic high-content screening in infected VERO cells, demonstrating significant suppression of parasite burden in mouse models (pEC50 > 6) .
Structure-Activity Relationships (SAR)
A series of modifications on the core structure were performed to optimize the compound's efficacy. Key findings include:
- Substituent Effects : The nature of substituents at the para-position of the benzyl ring significantly influenced activity. For instance, replacing a thiomethyl group with an isopropyl group improved potency by tenfold (pEC50 = 7.4) .
- Ligand Efficiency : The compound displayed high ligand efficiency (LE = 0.35), indicating favorable binding characteristics to its target .
In Vitro Antimicrobial Activity
The compound has been screened for antimicrobial activity against various bacterial strains:
| Organism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Candida albicans | Moderate to Good |
These results suggest that derivatives of the triazole compound could serve as effective antimicrobial agents .
Case Studies
- Chagas Disease Treatment : In a study focusing on Chagas disease, compounds derived from the triazole core showed significant reduction in parasitic load in infected mice. This underscores the potential of these compounds as therapeutic agents .
- Antimicrobial Screening : A library of triazole derivatives was evaluated for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide with high reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzylamine derivatives with thiourea intermediates. Critical factors include:
- Reagent purity : Impurities in starting materials (e.g., benzyl halides) can lead to side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid decomposition of the triazole ring .
- Work-up procedures : Precipitation or column chromatography is recommended for isolating the carbothioamide derivative .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Retention time comparison against standards (e.g., C18 column, methanol/water mobile phase) .
- NMR spectroscopy : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH₂) and carbothioamide (δ 8.0–8.5 ppm for NH₂) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₀H₁₀N₄S: 234.07) .
Q. What are the primary biological targets of this compound in pharmacological studies?
- Methodological Answer : The compound exhibits inhibitory activity against enzymes like carbonic anhydrase and histone deacetylase (HDAC). Researchers should:
- Use enzyme assays : Measure IC₅₀ values via fluorometric or spectrophotometric methods (e.g., HDAC inhibition using acetylated lysine substrates) .
- Validate selectivity : Compare inhibition across enzyme isoforms (e.g., HDAC1 vs. HDAC6) to assess specificity .
Advanced Research Questions
Q. How can contradictory data on solubility and bioactivity be resolved in studies involving this compound?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to improve aqueous solubility without altering bioactivity .
- Bioactivity validation : Conduct dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) to distinguish artifact-prone results from true inhibitory effects .
Q. What experimental design strategies optimize reaction yield and selectivity for derivatives of this compound?
- Methodological Answer :
- Factorial design : Apply a 2³ factorial matrix to test variables like temperature, catalyst loading, and solvent ratio. Analyze via ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 70–80% yield reported for triazole derivatives under RSM-validated parameters) .
Q. How can computational modeling predict the compound’s interaction with novel enzyme targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., HDACs) with scoring functions to rank affinity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What are the challenges in cross-disciplinary applications (e.g., materials science) of this compound?
- Methodological Answer :
- Surface functionalization : Covalent grafting onto nanoparticles requires optimizing linker chemistry (e.g., thiol-metal interactions) .
- Stability under non-biological conditions : Test thermal degradation (TGA) and UV resistance to ensure suitability for catalytic or sensing applications .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
